

# exploring the immunomodulatory functions of biliverdin dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Biliverdin dihydrochloride |           |
| Cat. No.:            | B13388608                  | Get Quote |

An In-Depth Technical Guide to the Immunomodulatory Functions of **Biliverdin Dihydrochloride** 

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Biliverdin dihydrochloride, the water-soluble salt of biliverdin, is a green tetrapyrrolic bile pigment that has emerged as a molecule of significant interest in biomedical research.[1][2] Historically viewed as a mere metabolic byproduct in the degradation pathway of heme, recent scientific investigations have illuminated its potent immunomodulatory, anti-inflammatory, and antioxidant properties.[1][2][3][4] As an endogenous molecule, biliverdin presents a promising therapeutic candidate with a potentially favorable safety profile for a range of inflammatory and autoimmune diseases, as well as for applications in organ transplantation.[5][6][7]

This technical guide provides a comprehensive overview of the core immunomodulatory functions of **biliverdin dihydrochloride**. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into its mechanisms of action, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further investigation.

# The Heme Catabolic Pathway: The Genesis of Biliverdin







Biliverdin is an essential intermediate in the catabolism of heme, a process crucial for iron homeostasis and the removal of potentially toxic free heme.[8][9][10] This pathway is a highly regulated enzymatic cascade that generates several bioactive molecules.

Step 1: Heme Oxygenase (HO-1) The initial and rate-limiting step is catalyzed by the inducible enzyme Heme Oxygenase-1 (HO-1).[8][10] In the presence of oxygen and NADPH, HO-1 cleaves the heme ring to produce equimolar amounts of biliverdin, ferrous iron (Fe<sup>2+</sup>), and carbon monoxide (CO).[8][9][10] HO-1 expression is upregulated by various stimuli, including its substrate heme, oxidative stress, and inflammatory cytokines, positioning it as a critical component of the cellular stress response.[8][10]

Step 2: Biliverdin Reductase (BVR) Biliverdin is then rapidly converted to the yellow pigment bilirubin by the cytosolic enzyme biliverdin reductase (BVR).[8][9][11] This reaction utilizes NADPH as a cofactor.[3] While bilirubin has long been recognized for its potent antioxidant effects, biliverdin itself possesses a distinct and significant spectrum of biological activities.[1]





Figure 1: The Heme Catabolic Pathway

# **Core Immunomodulatory Mechanisms of Biliverdin**

Biliverdin exerts its immunomodulatory effects through a multi-faceted approach, influencing both innate and adaptive immune responses. Its actions are centered on the attenuation of proinflammatory signals and the promotion of anti-inflammatory and cytoprotective pathways.

### **Anti-inflammatory Effects**

A primary mechanism of biliverdin's immunomodulatory function is its ability to suppress inflammation. This is achieved by modulating the production of key signaling molecules known



as cytokines.

- Inhibition of Pro-inflammatory Cytokines: Biliverdin has been shown to downregulate the
  expression and production of pro-inflammatory cytokines, including Toll-like receptor 4
  (TLR4).[3][4] TLR4 is a critical receptor in the innate immune system that recognizes
  bacterial endotoxins like lipopolysaccharide (LPS), triggering a potent inflammatory cascade.
  [12]
- Promotion of Anti-inflammatory Cytokines: Conversely, biliverdin stimulates the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[3][4][13] IL-10 plays a crucial role in resolving inflammation and maintaining immune homeostasis. This effect is mediated, in part, through the activation of the PI3K/Akt signaling pathway.[13][14][15]

### **Modulation of T-Cell Function**

Biliverdin significantly impacts the adaptive immune response by directly modulating T-cell activity, a critical function for its therapeutic potential in transplantation and autoimmune diseases.[6]

- Inhibition of T-Cell Proliferation: Administration of biliverdin has been demonstrated to inhibit the proliferation of T-cells in response to antigenic stimulation.[6]
- Interference with T-Cell Signaling: This inhibitory effect is linked to its ability to interfere with key intracellular signaling pathways required for T-cell activation. Specifically, biliverdin inhibits the activation of Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB).[6][16] These transcription factors are essential for the transcription of the gene encoding Interleukin-2 (IL-2), a cytokine vital for T-cell proliferation.[6]
- Suppression of Th1 Cytokines: Biliverdin also suppresses the production of the Th1associated cytokine interferon-gamma (IFN-γ), further dampening the cell-mediated immune response.[6]

### **Antioxidant and Cytoprotective Actions**

While its conversion to bilirubin forms a potent antioxidant cycle, biliverdin itself is a direct scavenger of reactive oxygen species (ROS).[17][18] By neutralizing ROS, biliverdin protects cells from oxidative damage, which is a common feature of inflammatory processes and



ischemia-reperfusion injury.[12][17] This antioxidant capacity is intrinsically linked to its antiinflammatory effects, as oxidative stress can perpetuate inflammatory signaling.

# **Key Signaling Pathways Modulated by Biliverdin**

Biliverdin's biological effects are mediated through its interaction with several critical intracellular signaling pathways.

# **PI3K/Akt Signaling Pathway**

Biliverdin initiates a signaling cascade by interacting with biliverdin reductase (BVR), which can be expressed on the cell surface of macrophages.[13][14][19] The enzymatic conversion of biliverdin to bilirubin by surface BVR triggers tyrosine phosphorylation of BVR's cytoplasmic tail.[13] This phosphorylated BVR then serves as a docking site for the p85α subunit of Phosphatidylinositol 3-kinase (PI3K), leading to its activation.[13][20] Activated PI3K then phosphorylates and activates Akt, a downstream kinase.[13][14] The BVR-PI3K-Akt axis is a major driver of the anti-inflammatory effects of biliverdin, culminating in the enhanced production of IL-10.[13][14][15][20]





Figure 2: Activation of the PI3K/Akt Pathway by Biliverdin

# TLR4 and NF-kB Signaling Pathways



## Foundational & Exploratory

Check Availability & Pricing

Biliverdin effectively suppresses inflammatory signaling initiated by the Toll-like receptor 4 (TLR4).[3][12][21] One proposed mechanism involves the nuclear translocation of BVR, which then acts as a transcriptional repressor, binding to the promoter region of the TLR4 gene to inhibit its expression.[14][15][19] By downregulating TLR4, biliverdin reduces the cell's sensitivity to bacterial endotoxins. Furthermore, biliverdin inhibits the activation of NF-κB, a master transcriptional regulator of inflammation.[6][12][16] This prevents the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[12]





Figure 3: Inhibition of TLR4 and NF-kB Signaling by Biliverdin

# **Quantitative Data Presentation**







The following tables summarize quantitative data from preclinical studies, demonstrating the immunomodulatory efficacy of biliverdin hydrochloride.

Table 1: In Vivo Efficacy of Biliverdin Hydrochloride in Preclinical Models



| Animal<br>Model | Disease/Co<br>ndition                       | Dosage                | Route of<br>Administrat<br>ion | Key<br>Immunomo<br>dulatory<br>Outcomes                                                                       | Reference(s |
|-----------------|---------------------------------------------|-----------------------|--------------------------------|---------------------------------------------------------------------------------------------------------------|-------------|
| Swine           | Liver<br>Ischemia-<br>Reperfusion<br>Injury | 50 μmol/kg            | Intravenous                    | Suppressed liver dysfunction; Reduced neutrophil infiltration; Decreased hepatocyte cell death.               | [22]        |
| Rat             | Cardiac<br>Allograft                        | 50 μmol/kg<br>(daily) | Intraperitonea<br>I            | Prolonged allograft survival; Induced donor- specific tolerance; Decreased intragraft leukocyte infiltration. | [6][16]     |



| Rat | Cerebral<br>Ischemia-<br>Reperfusion | 35 mg/kg           | Intraperitonea<br>I | Reduced neurological severity scores; Decreased cerebral infarction volume; Suppressed mRNA of TNF- $\alpha$ , IL-6, IL-1 $\beta$ . | [12][22] |
|-----|--------------------------------------|--------------------|---------------------|-------------------------------------------------------------------------------------------------------------------------------------|----------|
| Rat | Intestinal<br>Transplant             | 10 μM<br>(luminal) | Intraluminal        | Ameliorated mucosal injury; Inhibited upregulation of IL-6 and iNOS mRNA; Improved 14-day survival.                                 | [23]     |
| Rat | Polymicrobial<br>Sepsis              | N/A                | N/A                 | Modulated inflammatory mediators.                                                                                                   | [24]     |

Table 2: Effects of Biliverdin on T-Cell Function and Cytokine Production (In Vitro)



| Cell Type                  | Treatment/S<br>timulus       | Biliverdin<br>Concentrati<br>on | Effect                                | Mechanism                                                               | Reference(s |
|----------------------------|------------------------------|---------------------------------|---------------------------------------|-------------------------------------------------------------------------|-------------|
| T-<br>Lymphocytes          | Anti-CD3<br>mAb              | N/A                             | Inhibited T-<br>cell<br>proliferation | Inhibition of NFAT and NF-кВ activation; Suppressed IL-2 transcription. | [6][16]     |
| T-<br>Lymphocytes          | N/A                          | N/A                             | Suppressed<br>IFN-y<br>production     | Th1 response inhibition.                                                | [6]         |
| Macrophages<br>(RAW 264.7) | Lipopolysacc<br>haride (LPS) | N/A                             | Enhanced IL-<br>10 production         | Activation of PI3K/Akt pathway via surface BVR.                         | [13][15]    |
| Leukocytes                 | Lipopolysacc<br>haride (LPS) | Dose-<br>dependent              | Inhibited<br>TLR4<br>signaling        | Modulation of mTORC2 signaling.                                         | [21]        |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the literature to facilitate the study of biliverdin's immunomodulatory functions.

# Protocol 1: Preparation of Biliverdin Dihydrochloride Solutions for In Vitro Assays

- Materials:
  - Biliverdin hydrochloride (solid)
  - Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)



- Sterile, amber microcentrifuge tubes
- Inert gas (e.g., Argon or Nitrogen)

#### Procedure:

- Equilibration: Allow the vial of solid biliverdin hydrochloride to warm to room temperature before opening to prevent condensation.
- Weighing: Under dim light, weigh the desired amount of biliverdin hydrochloride. For a 20 mM stock solution, use 12.38 mg per 1 mL of solvent.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the solid. Vortex thoroughly. If needed, sonicate briefly in a water bath to ensure complete dissolution. The solution should be a clear, dark green.
- Storage: Aliquot the stock solution into amber, airtight tubes. Purge the headspace with an inert gas before sealing. Store at -20°C for up to 1 month or at -80°C for up to 6 months.
   Protect from light and avoid repeated freeze-thaw cycles.[11]
- Working Solution: For cell culture experiments, dilute the DMSO stock solution to the final desired concentration using the appropriate sterile culture medium immediately before use. Ensure the final DMSO concentration in the culture is non-toxic (typically ≤ 0.1%).

## **Protocol 2: In Vitro T-Cell Proliferation Assay**

- Materials:
  - Spleen cells or purified CD4+ T-cells from mice (e.g., SJL/J strain)
  - Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin)
  - Anti-CD3 monoclonal antibody (for stimulation)
  - Biliverdin hydrochloride working solutions
  - Cell proliferation reagent (e.g., BrdU or [3H]-thymidine)



- 96-well flat-bottom culture plates
- Procedure:
  - Prepare a single-cell suspension of splenocytes or purified T-cells.
  - Plate the cells in 96-well plates at a density of  $2-5 \times 10^5$  cells/well in complete medium.
  - Add varying concentrations of biliverdin hydrochloride to the wells. Include a vehicle control (medium with equivalent DMSO concentration).
  - Stimulate the cells by adding anti-CD3 mAb (e.g., 1 μg/mL). Include unstimulated control
    wells.
  - Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
  - During the final 8-18 hours of incubation, add the proliferation reagent (e.g., BrdU).
  - At the end of the incubation, harvest the cells and measure proliferation according to the manufacturer's protocol for the chosen reagent (e.g., ELISA for BrdU incorporation or scintillation counting for [3H]-thymidine).
  - Data Analysis: Express results as a percentage of the proliferation observed in the stimulated, vehicle-treated control group.

## **Protocol 3: In Vivo Model of Cardiac Allotransplantation**

- Materials:
  - Donor mice (e.g., DBA/2 strain)
  - Recipient mice (e.g., B6AF1 strain)
  - Surgical instruments for heterotopic heart transplantation
  - Biliverdin hydrochloride
  - Sterile normal saline

### Foundational & Exploratory





#### • Procedure:

- Animal Model: Perform heterotopic (abdominal) cardiac allotransplantation, transplanting a heart from a donor mouse to a genetically mismatched recipient.
- Treatment Protocol: Prepare a solution of biliverdin hydrochloride in normal saline.
   Administer biliverdin (e.g., 50 μmol/kg) via intraperitoneal injection to the recipient mice daily, starting on the day of transplantation and continuing for a defined period (e.g., 14 days).[16] A control group should receive injections of the vehicle (saline) only.
- Monitoring: Palpate the abdomen of recipient mice daily to assess the heartbeat of the transplanted graft. Graft rejection is defined as the complete cessation of a palpable beat.
- Endpoint and Analysis: Monitor animal survival. The primary endpoint is graft survival time.
   At the end of the experiment (or at specific time points), grafts can be harvested for histological analysis to assess leukocyte infiltration and tissue damage.
- Data Analysis: Present graft survival data using Kaplan-Meier survival curves and analyze for statistical significance using the log-rank test.[16]





Figure 4: Experimental Workflow for In Vivo Allograft Model



### **Conclusion and Future Directions**

Biliverdin dihydrochloride has unequivocally transitioned from being considered a simple metabolic waste product to a potent endogenous immunomodulator. Its ability to suppress inflammation, inhibit T-cell activation, and mitigate oxidative stress through the modulation of key signaling pathways like PI3K/Akt and NF-κB underscores its significant therapeutic potential.[1][6][12][13] The quantitative data from numerous preclinical models provide a strong foundation for its further development as a novel therapeutic agent for a wide range of conditions, including autoimmune diseases, ischemia-reperfusion injury, and organ transplant rejection.[7]

Future research should focus on the pharmacokinetic and pharmacodynamic profiles of biliverdin in larger animal models to bridge the gap toward clinical translation. Further elucidation of its interaction with other immune cell types and its long-term effects in chronic inflammatory models is warranted. The development of targeted delivery systems could also enhance its therapeutic efficacy and broaden its clinical applications. A deeper understanding of the intricate immunomodulatory functions of biliverdin hydrochloride will be instrumental in harnessing its full potential for the treatment of human diseases.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. Biochemistry, Biliverdin PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemistry, Biliverdin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | The Heme Oxygenase System in Immunity [frontiersin.org]
- 6. Biliverdin, a natural product of heme catabolism, induces tolerance to cardiac allografts -PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 7. Therapeutic applications of bilirubin and biliverdin in transplantation PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Heme Catabolic Pathway in Inflammation and Immune Disorders [frontiersin.org]
- 9. Heme-Derived Metabolic Signals Dictate Immune Responses PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heme Oxygenase-1: Its Therapeutic Roles in Inflammatory Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt PMC [pmc.ncbi.nlm.nih.gov]
- 14. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase PMC [pmc.ncbi.nlm.nih.gov]
- 15. Go green: the anti-inflammatory effects of biliverdin reductase PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Modulation of Inflammation and Immune Responses by Heme Oxygenase-1: Implications for Infection with Intracellular Pathogens PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Heme-Derived Metabolic Signals Dictate Immune Responses [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Luminal administration of biliverdin ameliorates ischemia-reperfusion injury following intestinal transplant in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biliverdin Hydrochloride Echelon Biosciences [echelon-inc.com]
- To cite this document: BenchChem. [exploring the immunomodulatory functions of biliverdin dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13388608#exploring-the-immunomodulatoryfunctions-of-biliverdin-dihydrochloride]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com